molecular formula C8H7BrClNO2 B2744164 Methyl 2-(bromomethyl)-6-chloronicotinate CAS No. 1256789-01-1

Methyl 2-(bromomethyl)-6-chloronicotinate

Cat. No. B2744164
CAS RN: 1256789-01-1
M. Wt: 264.5
InChI Key: UFENIPHKPHMIMM-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-chloronicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a halogenated derivative of nicotinic acid and has been found to exhibit various biological activities.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-chloronicotinate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have potential as an anti-inflammatory agent and a modulator of the immune system.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-chloronicotinate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Methyl 2-(bromomethyl)-6-chloronicotinate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. Moreover, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Methyl 2-(bromomethyl)-6-chloronicotinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, there are also some limitations to its use. For example, the compound is relatively unstable in aqueous solutions and can undergo hydrolysis or decomposition. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on Methyl 2-(bromomethyl)-6-chloronicotinate. One area of interest is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the identification of new targets for drug development. Moreover, the compound's potential as an anti-inflammatory agent and immune system modulator warrants further investigation. Finally, the development of new synthetic methods for the compound could facilitate its use in medicinal chemistry research.

Synthesis Methods

The synthesis of Methyl 2-(bromomethyl)-6-chloronicotinate involves the reaction of 2-chloronicotinic acid with N-bromosuccinimide (NBS) in the presence of methyl alcohol. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product can be further improved by recrystallization from a suitable solvent.

properties

IUPAC Name

methyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFENIPHKPHMIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-6-chloronicotinate

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